molecular formula C26H43NO5 B14508340 Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate CAS No. 63257-64-7

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate

Katalognummer: B14508340
CAS-Nummer: 63257-64-7
Molekulargewicht: 449.6 g/mol
InChI-Schlüssel: BQVXAVURVRSUMP-VUNKPPBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two ethylhexyl groups, a hydroxyphenyl group, and an aspartate moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate typically involves the esterification of N-(4-hydroxyphenyl)-L-aspartic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(2-ethylhexyl) phthalate
  • Bis(2-ethylhexyl) adipate
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate stands out due to the presence of the hydroxyphenyl group, which imparts unique chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack this functional group.

Eigenschaften

CAS-Nummer

63257-64-7

Molekularformel

C26H43NO5

Molekulargewicht

449.6 g/mol

IUPAC-Name

bis(2-ethylhexyl) (2S)-2-(4-hydroxyanilino)butanedioate

InChI

InChI=1S/C26H43NO5/c1-5-9-11-20(7-3)18-31-25(29)17-24(27-22-13-15-23(28)16-14-22)26(30)32-19-21(8-4)12-10-6-2/h13-16,20-21,24,27-28H,5-12,17-19H2,1-4H3/t20?,21?,24-/m0/s1

InChI-Schlüssel

BQVXAVURVRSUMP-VUNKPPBISA-N

Isomerische SMILES

CCCCC(CC)COC(=O)C[C@@H](C(=O)OCC(CC)CCCC)NC1=CC=C(C=C1)O

Kanonische SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)NC1=CC=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.